molecular formula C20H16N4O4 B2517411 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide CAS No. 1328412-39-0

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

Cat. No.: B2517411
CAS No.: 1328412-39-0
M. Wt: 376.372
InChI Key: WBYUNYCPQINQOD-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure features a dioxoisoindoline moiety linked to an oxadiazole group, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail specific findings related to its biological effects.

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of 15-lipoxygenase , an enzyme implicated in tumor growth and metastasis .
  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, studies reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potency against cancer cells .
  • Case Studies :
    • A study involving human colon cancer (HCT116) cells showed that the compound exhibited an IC50 value of approximately 4.36 µM, which is comparable to established anticancer drugs .
    • Another investigation highlighted the compound's effectiveness against breast cancer cell lines, where it induced apoptosis and inhibited cell migration .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • 15-Lipoxygenase : As mentioned earlier, this enzyme's inhibition is significant for its anticancer properties. The compound's structure allows it to effectively bind to the active site of the enzyme, blocking substrate access .
  • Acetylcholinesterase (AChE) : Preliminary studies suggest that the compound may possess moderate AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • The presence of the oxadiazole ring enhances lipophilicity and may improve cellular uptake.
  • Modifications to the isoindoline moiety have been explored to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anticancer ActivityIC50 = 4.36 µM in HCT116 cells
Enzyme Inhibition15-Lipoxygenase inhibitor
AChE InhibitionModerate activity observed

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-16(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-10-17-22-18(23-28-17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYUNYCPQINQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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